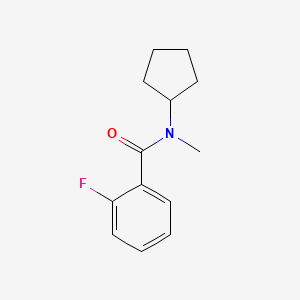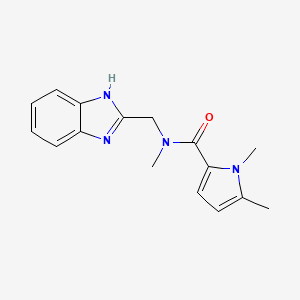![molecular formula C19H19N3O3S B7497240 N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide](/img/structure/B7497240.png)
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, also known as L-779450, is a potent and selective antagonist of the chemokine receptor CXCR3. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide exerts its therapeutic effects by selectively blocking the chemokine receptor CXCR3, which is involved in the recruitment and activation of immune cells in various diseases. By blocking CXCR3, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide reduces the infiltration of immune cells into diseased tissues, thereby reducing inflammation and tissue damage. In addition, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and metastasis.
Biochemical and Physiological Effects:
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of CXCR3-mediated chemotaxis (the movement of immune cells towards diseased tissues), reduction of cytokine production (pro-inflammatory molecules), and induction of apoptosis in cancer cells. In addition, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide in lab experiments are its potency and selectivity for CXCR3, which allows for specific targeting of this receptor in various disease models. However, the limitations of using N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, including:
1. Further optimization of its synthesis and formulation for clinical use
2. Evaluation of its safety and efficacy in clinical trials for various diseases
3. Investigation of its potential synergistic effects with other anti-cancer or anti-inflammatory agents
4. Development of novel CXCR3 antagonists with improved pharmacological properties
5. Investigation of the role of CXCR3 in other diseases, such as infectious diseases and neurodegenerative diseases.
In conclusion, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide is a potent and selective antagonist of the chemokine receptor CXCR3 that has shown promising therapeutic potential in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide involves several steps, starting from the reaction of 3-(imidazol-1-ylmethyl)aniline with 4-methylsulfonylbenzoyl chloride to form the intermediate N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide. This intermediate is then purified and converted to the final product, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, through several additional steps involving various reagents and solvents.
Aplicaciones Científicas De Investigación
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in animal models of multiple sclerosis and rheumatoid arthritis. In inflammatory diseases, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.
Propiedades
IUPAC Name |
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-26(24,25)18-7-5-17(6-8-18)19(23)21-12-15-3-2-4-16(11-15)13-22-10-9-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGYYIJMWQIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-acetamido-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7497167.png)
![1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene](/img/structure/B7497188.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B7497191.png)
![N-[(2,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497202.png)

![N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)
![N-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497230.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7497245.png)
![3,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497251.png)
![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)
![methyl 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7497269.png)
